1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one
Overview
Description
1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one is an organic compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group and a dimethylamino group attached to a propenone backbone. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one typically involves the reaction of cyclopropyl ketone with dimethylamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions include various substituted cyclopropyl derivatives and dimethylamino compounds.
Scientific Research Applications
1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities and protein interactions.
Medicine: Research into potential pharmaceutical applications includes investigating its role as an intermediate in drug synthesis and its biological activity.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, metabolic pathways, and gene expression regulation .
Comparison with Similar Compounds
1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one can be compared with other similar compounds, such as:
1-Cyclopropyl-3-(methylamino)-2-propen-1-one: Similar structure but with a methylamino group instead of a dimethylamino group.
1-Cyclopropyl-3-(ethylamino)-2-propen-1-one: Contains an ethylamino group, leading to different chemical and biological properties.
1-Cyclopropyl-3-(dimethylamino)-2-buten-1-one: Similar structure but with a butenone backbone, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
(E)-1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-9(2)6-5-8(10)7-3-4-7/h5-7H,3-4H2,1-2H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYKNHAWLDLWBM-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207839-99-3 | |
Record name | (2E)-1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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